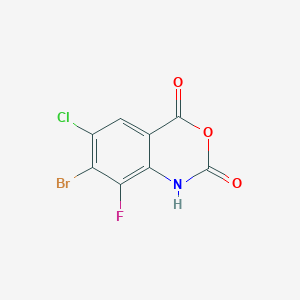![molecular formula C8H11Cl2NO B13573980 [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride: is a chemical compound with a unique structure that includes an aminomethyl group, a chlorophenyl group, and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced onto the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amines or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(aminomethyl)-2-chlorobenzaldehyde or 4-(aminomethyl)-2-chlorobenzoic acid.
Reduction: Formation of 4-(aminomethyl)-2-chlorophenylmethanol or 4-(aminomethyl)-2-chlorophenylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride
Comparison:
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride: The bromine atom can increase the compound’s reactivity in substitution reactions.
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride: The iodine atom can facilitate the compound’s use in radiolabeling studies.
Uniqueness: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride is unique due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C8H11Cl2NO |
|---|---|
Poids moléculaire |
208.08 g/mol |
Nom IUPAC |
[4-(aminomethyl)-2-chlorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3,11H,4-5,10H2;1H |
Clé InChI |
RKSLKTJXKVMURM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)Cl)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)


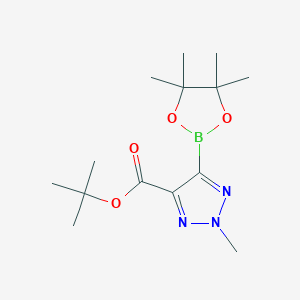
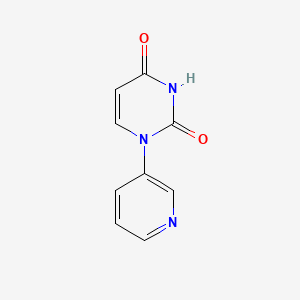
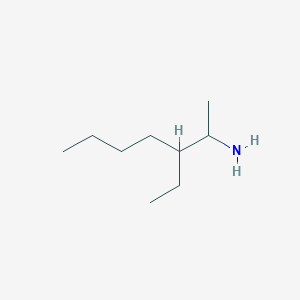

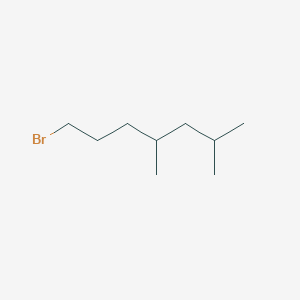
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)

